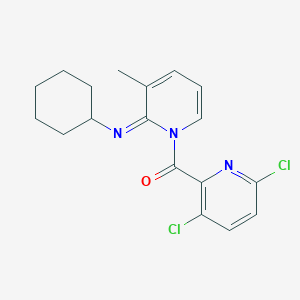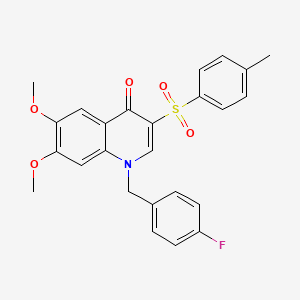
1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-6,7-dimethoxy-3-tosylquinolin-4(1H)-one, also known as FDMQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDMQ is a quinoline derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential as an antidepressant.
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Drug Development
- Fluorinated Heterocycles Synthesis : Research highlights the synthesis of fluorinated heterocycles, including quinoline derivatives, through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate. This process underscores the role of such compounds in pharmaceutical and agrochemical industries due to their diverse synthetic applications and the mechanistic insight provided by density functional theory (DFT) studies (Wu et al., 2017).
- Photolabile Protecting Groups : The development of a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids demonstrates the utility of quinoline derivatives in creating sensitive probes for in vivo studies, highlighting their potential in biological applications (Fedoryak & Dore, 2002).
Chemical Properties and Biological Interactions
- Human Serum Albumin Interaction : Studies on fluorodihydroquinazolin derivatives reveal their binding affinity and interaction with human serum albumin (HSA), indicating the potential of quinoline derivatives in drug delivery and pharmacokinetics due to their ability to induce conformational changes in HSA (Wang et al., 2016).
- Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to quinoline structures, have shown promise in their DNA protective abilities against oxidative damage and antimicrobial activities, suggesting potential therapeutic applications (Gür et al., 2020).
Pharmacokinetics and Drug Analysis
- Pharmacokinetic Studies : The development of HPLC methods for the determination of novel anti-hypertension agents among quinazolinone derivatives in biological samples underscores the importance of such compounds in medical research and therapy monitoring (Chang et al., 2016).
Cellular Proliferation Imaging
- Imaging Tumor Proliferation : The use of fluorine-labeled benzamide analogs for imaging the sigma2 receptor status of tumors via positron emission tomography (PET) demonstrates the application of fluorinated quinoline derivatives in cancer diagnostics and treatment monitoring (Tu et al., 2007).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO5S/c1-16-4-10-19(11-5-16)33(29,30)24-15-27(14-17-6-8-18(26)9-7-17)21-13-23(32-3)22(31-2)12-20(21)25(24)28/h4-13,15H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYKKKNCFZUFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

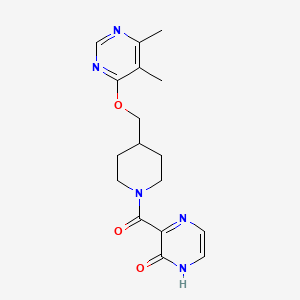
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2915751.png)
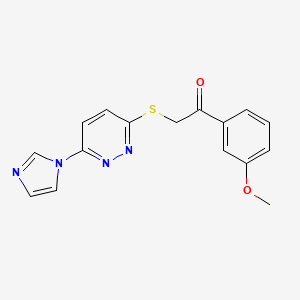
![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)

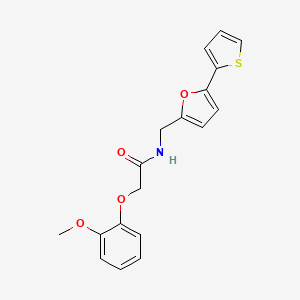


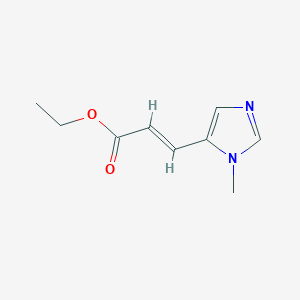

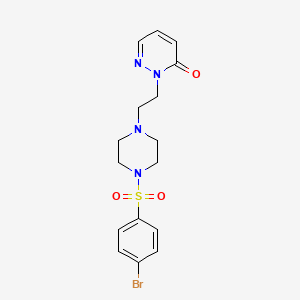
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)
